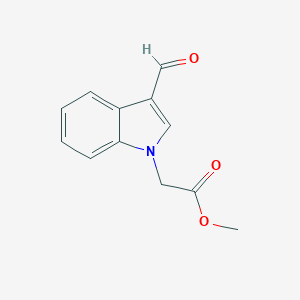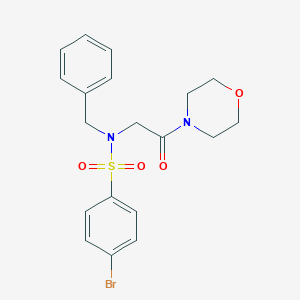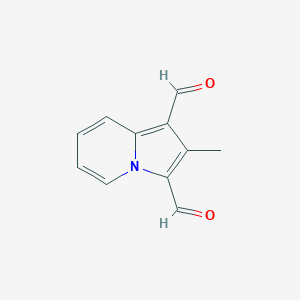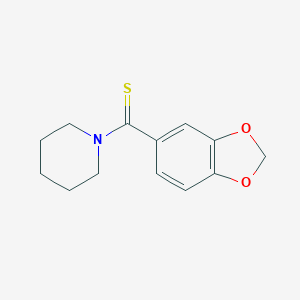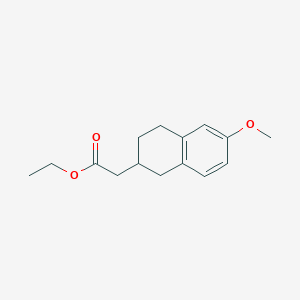
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, also known as ETNA, is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been developed to mimic the effects of natural compounds found in the human body. ETNA is used in a variety of research applications, including the study of biochemical and physiological effects, as well as the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is not fully understood, but it is believed to act on a number of different biochemical pathways in the body. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to modulate the activity of a number of different enzymes and receptors, including the cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has also been shown to have antioxidant effects, which may help to protect against oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate in lab experiments is its ability to mimic the effects of natural compounds found in the body. This makes it a useful tool for studying the effects of these compounds on various biochemical and physiological pathways. However, one limitation of using Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate in lab experiments is that it is a synthetic compound, and therefore may not fully replicate the effects of natural compounds.
Direcciones Futuras
There are a number of potential future directions for research involving Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate. One area of research that is of particular interest is the development of new therapies for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, research into the mechanism of action of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate may help to identify new targets for drug development and therapy. Finally, further research into the biochemical and physiological effects of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate may help to identify new applications for this compound in scientific research.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has a wide range of applications in scientific research, including the study of biochemical and physiological effects, drug development, and the development of new therapies for a variety of diseases. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to have a number of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Propiedades
Número CAS |
108975-09-3 |
|---|---|
Nombre del producto |
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)9-11-4-5-13-10-14(17-2)7-6-12(13)8-11/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Clave InChI |
ZSEDPXMKBLWFPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC |
SMILES canónico |
CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC |
Sinónimos |
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

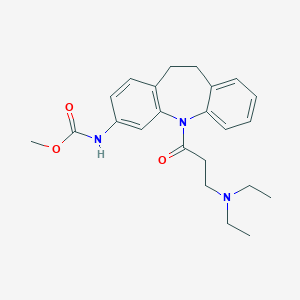




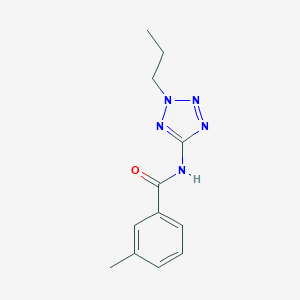
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
